Calcein-Tetraethylester

Übersicht

Beschreibung

Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM.

Wissenschaftliche Forschungsanwendungen

Zellviabilitätsprüfung

Calcein-Tetraethylester ist ein fluoreszierender Farbstoff, der durch die Zellmembran in lebende Zellen transportiert werden kann {svg_1}. Diese Eigenschaft macht ihn nützlich für die Prüfung der Zellviabilität {svg_2}. Er ist nicht-fluoreszierend und hydrophob, wodurch er leicht in lebende, intakte Zellen eindringen kann {svg_3}. Intrazelluläre Esterasen hydrolysieren dann Calcein-AM zu Calcein, einer hydrophilen, stark fluoreszierenden Verbindung, die gut zurückgehalten wird {svg_4}.

Kurzzeitige Zellmarkierung

Neben der Prüfung der Zellviabilität wird this compound auch zur kurzzeitigen Markierung von Zellen verwendet {svg_5}. Die Fluoreszenz von Calcein kann verwendet werden, um die Bewegung und das Verhalten von Zellen über einen kurzen Zeitraum zu verfolgen {svg_6}.

Elektroporationsstudien

This compound wurde in Studien zur Untersuchung des Prozesses der Elektroporation verwendet {svg_7}. Elektroporation beinhaltet die Verwendung eines gepulsten elektrischen Feldes (PEF), um Poren in der Zellmembran zu erzeugen {svg_8}. Die Extraktionseffizienz von Calcein und die Zellviabilität können als Funktion der PEF-Parameter bewertet werden {svg_9}.

Durchflusszytometrie

Die Fluoreszenzeigenschaften von Calcein machen es nützlich in der Durchflusszytometrie, einer Technik zur Messung physikalischer und chemischer Eigenschaften von Zellen {svg_10}. Calcein kann als fluoreszierender Marker verwendet werden, um Zellen anhand ihrer Eigenschaften zu identifizieren und zu sortieren {svg_11}.

Synthese von fluoreszierenden Sonden

This compound ist ein Zwischenprodukt bei der Synthese der fluoreszierenden Sonde Calcein AM {svg_12} {svg_13}. Diese Sonden werden in verschiedenen biologischen Forschungsanwendungen eingesetzt, darunter Zellmarkierung, Zellviabilitätsprüfung und Durchflusszytometrie {svg_14} {svg_15}.

Studium der Zellmembranpermeabilität

Die Fähigkeit von this compound, Zellmembranen zu permeieren, und seine anschließende Retention in Zellen nach Hydrolyse macht ihn zu einem nützlichen Werkzeug für das Studium der Zellmembranpermeabilität {svg_16}. Änderungen in der Fluoreszenz von Calcein können Änderungen in der Membranpermeabilität anzeigen {svg_17}.

Wirkmechanismus

Target of Action

Calcein tetraethyl ester is primarily used as a fluorescent dye in biological studies . Its primary targets are living cells, specifically their cellular membranes . The compound’s ability to penetrate these membranes makes it valuable for assessing cell viability .

Mode of Action

The mode of action of Calcein tetraethyl ester involves its transportation through the cellular membrane into live cells . Once inside the cell, it is acted upon by nonspecific esterases present within healthy, live cells . This interaction results in the conversion of the non-fluorescent Calcein tetraethyl ester into a fluorescent form .

Biochemical Pathways

Its transformation into a fluorescent form inside the cell indicates that it interacts with esterases, enzymes that hydrolyze ester bonds . This interaction and subsequent fluorescence can be used to assess cell viability, indicating the compound’s involvement in cellular metabolic processes.

Pharmacokinetics

Its ability to penetrate cellular membranes suggests it is readily absorbed by cells . Its transformation into a fluorescent form inside cells indicates metabolic activity

Result of Action

The primary result of Calcein tetraethyl ester’s action is the generation of a fluorescent signal within live cells . This fluorescence is used to assess cell viability, providing a visual indication of living cells . It can also be used for short-term labeling of cells .

Biochemische Analyse

Biochemical Properties

Calcein tetraethyl ester plays a significant role in biochemical reactions, primarily due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with intracellular esterases, which hydrolyze calcein tetraethyl ester to produce calcein, a fluorescent compound that is retained within the cell . This interaction is crucial for the compound’s function as a cell viability indicator, as the fluorescence intensity correlates with the presence of active esterases and, consequently, viable cells .

Cellular Effects

Calcein tetraethyl ester influences various cellular processes. It is used to measure cell viability, as the hydrolyzed product, calcein, accumulates in live cells and emits fluorescence. This compound also affects cell signaling pathways and gene expression by serving as a marker for cell health and metabolic activity . Additionally, calcein tetraethyl ester can be used to monitor changes in cell volume and membrane permeability, providing insights into cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of calcein tetraethyl ester involves its hydrolysis by intracellular esterases to produce calcein. This reaction occurs within the cytoplasm, where calcein binds to various biomolecules, including calcium ions, which enhances its fluorescence . The binding interactions with calcium ions and other intracellular components are essential for the compound’s function as a fluorescent marker. Additionally, calcein tetraethyl ester can influence enzyme activity by acting as a substrate for esterases, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcein tetraethyl ester can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Over time, the fluorescence intensity of calcein may decrease, affecting its reliability as a cell viability marker. Long-term studies have shown that calcein tetraethyl ester can have sustained effects on cellular function, with minimal toxicity observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of calcein tetraethyl ester vary with different dosages in animal models. At low doses, the compound effectively labels live cells without causing significant toxicity . At higher doses, calcein tetraethyl ester can induce cytotoxic effects, including cell membrane disruption and apoptosis . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Calcein tetraethyl ester is involved in metabolic pathways related to its hydrolysis by intracellular esterases. The hydrolyzed product, calcein, participates in cellular processes by binding to calcium ions and other intracellular components . This interaction can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and function .

Transport and Distribution

Calcein tetraethyl ester is transported and distributed within cells and tissues through passive diffusion across cellular membranes . Once inside the cell, the compound is hydrolyzed by esterases, and the resulting calcein is retained within the cytoplasm . This distribution pattern is crucial for its function as a cell viability marker, as it ensures that the fluorescence signal is localized within live cells .

Subcellular Localization

The subcellular localization of calcein tetraethyl ester is primarily within the cytoplasm, where it is hydrolyzed to produce calcein . The resulting calcein can bind to various intracellular components, including calcium ions, which enhances its fluorescence . This localization is essential for its function as a fluorescent marker, as it ensures that the fluorescence signal accurately reflects cellular viability and metabolic activity .

Biologische Aktivität

Calcein tetraethyl ester (CTE), a derivative of calcein, is a fluorescent dye widely used in biological research due to its ability to permeate cell membranes and provide insights into cellular processes. This article provides an overview of the biological activity of CTE, including its mechanisms of action, applications in various studies, and relevant research findings.

CTE has the molecular formula and is characterized by its lipophilicity, which allows it to easily cross cellular membranes. Upon entering the cell, CTE is hydrolyzed by intracellular esterases to produce calcein, a hydrophilic and strongly fluorescent compound that accumulates within the cytoplasm. This process is critical for its use as a viability marker in various assays.

- Fluorescence Characteristics : Calcein exhibits strong green fluorescence upon excitation at approximately 495 nm, with emission at around 515 nm. This property makes it an effective tool for visualizing live cells under fluorescence microscopy.

- Ion Sensitivity : The fluorescence intensity of calcein is sensitive to various ions such as , , and , particularly in alkaline conditions, which can be exploited in studies assessing ion concentrations within cells .

Applications in Biological Research

CTE has diverse applications across multiple fields of biological research:

- Cell Viability Assays : CTE is commonly used to assess cell viability through fluorescence-based assays. Live cells retain calcein, while dead cells do not due to compromised membrane integrity. This property allows researchers to quantify living cells in culture systems effectively .

- Drug Resistance Studies : CTE serves as a substrate for multidrug resistance proteins (MDRs), enabling researchers to study drug interactions and resistance mechanisms in cancer cells. Its ability to indicate the activity of P-glycoprotein and MRP transporters makes it valuable in pharmacological research .

- Calcium Ion Detection : Although less frequently used for calcium detection due to pH sensitivity, calcein can still provide insights into calcium dynamics within cells when appropriately applied under alkaline conditions .

Table 1: Summary of Key Studies on Calcein Tetraethyl Ester

Case Study: Cytotoxic Activity Against Tumor Cells

In a notable study, the cytotoxic effects of CTE were evaluated on primary cultures derived from solid and hematological tumors. The results indicated that CTE induced significant decreases in survival indices (SI) of both types of tumors in a concentration-dependent manner. Among the tested tumors, non-small cell lung cancer and sarcomas exhibited the highest sensitivity to CTE treatment .

Dosage Effects in Animal Models

Research involving animal models has established that doses around 25 mg/kg are effective for studying the biological activity of CTE without significant toxicity. These findings support its potential application in vivo for evaluating therapeutic efficacy.

Eigenschaften

IUPAC Name |

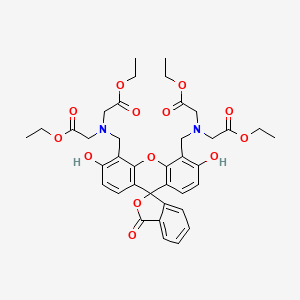

ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKMLDYACNCHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.